3-(4-Bromo-3-(trifluoromethyl)phenoxy)propan-1-amine hydrochloride
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Overview
Description
3-(4-Bromo-3-(trifluoromethyl)phenoxy)propan-1-amine hydrochloride is a chemical compound that features a bromine atom, a trifluoromethyl group, and a phenoxy group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-(trifluoromethyl)phenoxy)propan-1-amine hydrochloride typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-bromo-3-(trifluoromethyl)phenol.
Ether Formation: The phenol is then reacted with 3-chloropropan-1-amine under basic conditions to form the ether linkage, resulting in 3-(4-Bromo-3-(trifluoromethyl)phenoxy)propan-1-amine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-3-(trifluoromethyl)phenoxy)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The phenoxy group can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Derivatives with different substituents replacing the bromine atom.
Oxidation: Imines or nitro derivatives.
Reduction: Secondary or tertiary amines.
Coupling: Biaryl compounds.
Scientific Research Applications
3-(4-Bromo-3-(trifluoromethyl)phenoxy)propan-1-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Material Science: Utilized in the development of new materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-3-(trifluoromethyl)phenoxy)propan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a similar trifluoromethylphenoxy structure.
Pexidartinib: A kinase inhibitor with a related phenoxy group.
Other Trifluoromethyl Compounds: Various pharmaceuticals and agrochemicals containing the trifluoromethyl group.
Uniqueness
3-(4-Bromo-3-(trifluoromethyl)phenoxy)propan-1-amine hydrochloride is unique due to the combination of its bromine and trifluoromethyl groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of diverse chemical entities.
Properties
IUPAC Name |
3-[4-bromo-3-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF3NO.ClH/c11-9-3-2-7(16-5-1-4-15)6-8(9)10(12,13)14;/h2-3,6H,1,4-5,15H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZUOHPEABPJKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCN)C(F)(F)F)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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